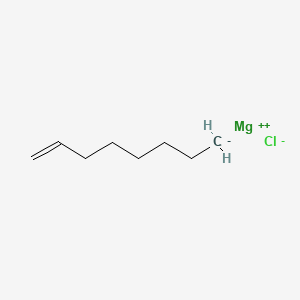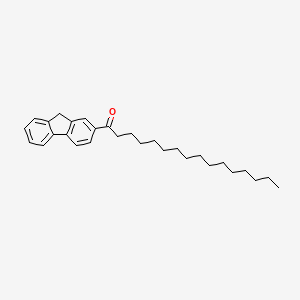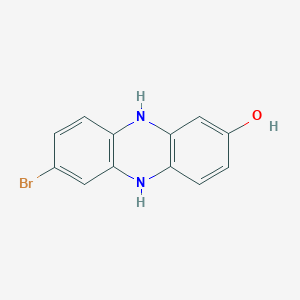
7-Bromo-5,10-dihydrophenazin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5,10-dihydrophenazin-2-OL is a chemical compound with the molecular formula C12H9BrN2O It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5,10-dihydrophenazin-2-OL typically involves the bromination of 5,10-dihydrophenazin-2-OL. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the synthesis, allowing for the production of large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-5,10-dihydrophenazin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully reduced form, such as dihydrophenazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenazine derivatives.
Reduction: Formation of dihydrophenazine derivatives.
Substitution: Formation of various substituted phenazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromo-5,10-dihydrophenazin-2-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-5,10-dihydrophenazin-2-OL involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. These mechanisms contribute to its antimicrobial and antitumor activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10-Dihydrophenazin-2-OL: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Phenazine: The parent compound with a simpler structure, used as a starting material for various derivatives.
7-Chloro-5,10-dihydrophenazin-2-OL: Similar structure with a chlorine atom instead of bromine, exhibiting different reactivity and biological activities.
Uniqueness
7-Bromo-5,10-dihydrophenazin-2-OL is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse applications.
Propriétés
Numéro CAS |
374925-06-1 |
|---|---|
Formule moléculaire |
C12H9BrN2O |
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
7-bromo-5,10-dihydrophenazin-2-ol |
InChI |
InChI=1S/C12H9BrN2O/c13-7-1-3-9-11(5-7)14-10-4-2-8(16)6-12(10)15-9/h1-6,14-16H |
Clé InChI |
JVIGDEHRLLRSJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)NC3=C(N2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)
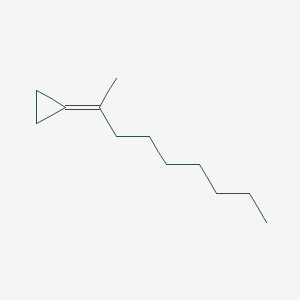
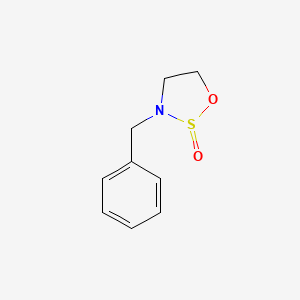
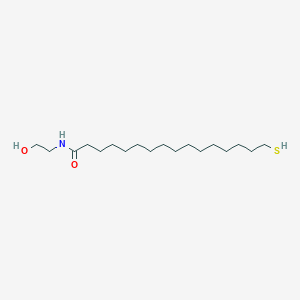
![1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione](/img/structure/B14239482.png)
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
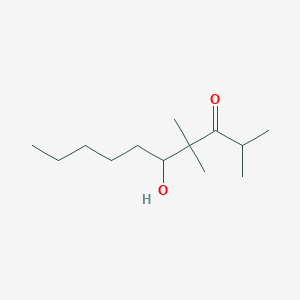
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)

![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
